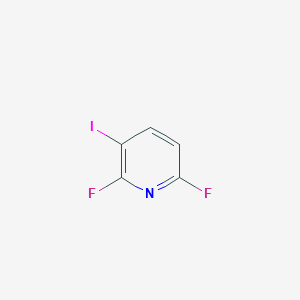

2,6-Difluoro-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWLONSABCGCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599727 | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685517-67-3 | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-3-iodopyridine: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2,6-difluoro-3-iodopyridine, a pivotal building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and strategic applications of this versatile scaffold, moving beyond simple data recitation to explain the causality behind its utility in complex molecular synthesis.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a strategically important heterocyclic compound. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The substitution pattern of this specific molecule offers a trifecta of synthetic handles with distinct and predictable reactivity:

-

C3-Iodo Group: The carbon-iodine bond is the most labile, making the C3 position the primary site for facile palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of carbon or heteroatom substituents.

-

C2/C6-Fluoro Groups: The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr). While more stable than the C-I bond, these C-F bonds can be displaced under more forcing conditions, allowing for sequential functionalization.

-

Pyridine Nitrogen: The nitrogen atom influences the ring's electronics, provides a site for protonation or coordination to metals, and offers a key hydrogen bond acceptor in biological contexts.

This orthogonal reactivity makes this compound an ideal starting material for building complex, multi-substituted pyridine libraries, particularly for structure-activity relationship (SAR) studies in drug discovery.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification.

| Property | Value | Source |

| CAS Number | 685517-67-3 | [1] |

| Molecular Formula | C₅H₂F₂IN | [1] |

| Molecular Weight | 240.98 g/mol | [1] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 38-42 °C | |

| Purity | Typically >98.0% (GC) |

Synthesis of this compound

The primary route to this compound involves the direct iodination of 2,6-difluoropyridine. This is typically achieved via a directed ortho-metalation (DoM) strategy.

Conceptual Workflow for Synthesis:

Caption: Directed ortho-metalation synthesis workflow.

Rationale: The fluorine atoms are weak ortho-directing groups, but more importantly, they increase the acidity of the adjacent ring protons. The C3 proton is the most acidic due to the inductive effects of both flanking fluorine and nitrogen atoms. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium, selectively deprotonates this position at low temperatures (-78 °C) to prevent side reactions.[2][4] The resulting organolithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product.

Key Reactivity and Experimental Protocols

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions at the C3 position. The C-I bond's lower bond dissociation energy compared to C-Br or C-Cl makes it highly susceptible to oxidative addition to a Pd(0) center, which is the first step in these catalytic cycles.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[6] This reaction is a cornerstone for accessing biaryl structures common in kinase inhibitors.

Catalytic Cycle Overview:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is designed for reliability and is based on established conditions for electron-deficient heteroaryl iodides.[7][8]

-

Vessel Preparation (Self-Validation): To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).

-

Causality: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is often effective for heteroaryl couplings as it is a strong enough base to facilitate transmetalation without causing significant protodeboronation of the coupling partner.[5] Anhydrous conditions are critical to prevent competitive protodeboronation.

-

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand such as XPhos or SPhos (2-4 mol%).

-

Causality: For electron-deficient substrates like this pyridine, electron-rich and bulky phosphine ligands (e.g., XPhos) accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) catalyst.[6]

-

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a toluene/water mixture) via syringe.

-

Causality: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, further protecting the catalyst. Dioxane is an excellent solvent for many Suzuki reactions due to its ability to dissolve both organic and inorganic reagents.

-

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkyne structures that are valuable in materials science and as precursors for more complex heterocyclic systems.[9]

Field-Proven Protocol: Sonogashira Coupling

This protocol utilizes a standard Pd/Cu co-catalyst system, which is highly effective for reactive aryl iodides.[10][11]

-

Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-6 mol%).

-

Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[9] This intermediate undergoes rapid transmetalation with the palladium complex, accelerating the overall reaction rate and allowing for milder conditions.[11]

-

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (typically THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Stir for 5 minutes. Finally, add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

-

Causality: The amine acts as both a base to deprotonate the alkyne and a solvent. It also serves as a scavenger for the HI generated during the reaction, preventing side reactions.[12]

-

-

Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours for reactive iodides. Monitor by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the mixture with ethyl acetate or diethyl ether and filter through Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13]

Field-Proven Protocol: Buchwald-Hartwig Amination

This protocol employs a modern catalyst system suitable for coupling a wide range of amines with heteroaryl halides.[14][15]

-

Vessel Preparation: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), a bulky phosphine ligand if not using a precatalyst (e.g., XPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to a dry reaction vessel.

-

Causality: Strong bases are required to deprotonate the amine, forming the active nucleophile.[16] Sterically hindered, electron-rich phosphine ligands are essential; they promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final C-N bond-forming reductive elimination.[13]

-

-

Reagent Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Inert Atmosphere & Solvent: If not in a glovebox, seal the vessel and establish an inert atmosphere. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in the molecules it can create. The ability to sequentially and selectively functionalize the C3 and C2/C6 positions allows for the rapid exploration of chemical space.

-

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted pyridine or related heterocycle as the "hinge-binding" motif. Starting from this compound, medicinal chemists can attach a larger, hydrophobic group at C3 via Suzuki or Sonogashira coupling and then introduce various amine side chains at C2 or C6 via SNAr to optimize potency and pharmacokinetic properties.

-

Organic Electronics: Arylalkyne structures derived from Sonogashira couplings are rigid, conjugated systems. These properties are highly desirable for creating organic light-emitting diodes (OLEDs) and other organic semiconductor materials.

-

Agrochemicals: The fluorinated pyridine scaffold is also a common feature in modern pesticides and herbicides, where it can enhance metabolic stability and binding affinity to target proteins.

Logical Workflow for Library Synthesis:

Caption: Strategic workflow for combinatorial library synthesis.

Safety and Handling

This compound and related halopyridines should be handled with appropriate care in a well-ventilated chemical fume hood.[17][18][19][20]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light. The chemical stability may be sensitive to light.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[17][18][19][20][21]

References

- 1. This compound [oakwoodchemical.com]

- 2. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2,6-Difluoro-3-iodopyridine (CAS: 685517-67-3): Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,6-Difluoro-3-iodopyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a validated synthetic protocol with mechanistic insights, explore its strategic application in modern drug discovery, and outline essential safety and handling procedures.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

This compound is a substituted pyridine that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value stems from the unique and strategic arrangement of its functional groups:

-

Pyridine Ring: A foundational nitrogen-containing heterocycle prevalent in a vast number of FDA-approved drugs, often crucial for forming key interactions with biological targets.

-

Difluoro Substitution: The two fluorine atoms at the 2- and 6-positions profoundly influence the electronic properties of the pyridine ring. As strong electron-withdrawing groups, they decrease the pKa of the ring nitrogen, modulate the reactivity of the other positions, and can enhance metabolic stability or improve binding affinity of the final compound through hydrogen bonding or dipole interactions.

-

Iodine at the 3-Position: The iodine atom serves as a highly effective and regiochemically defined handle for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows for the precise and controlled introduction of molecular complexity, a cornerstone of modern medicinal chemistry.

This combination makes this compound an ideal starting material for building libraries of novel compounds for screening and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for experimental design, reaction monitoring, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 240.98 g/mol | [1][2][3] |

| Molecular Formula | C₅H₂F₂IN | [1][2] |

| CAS Number | 685517-67-3 | [1][2] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | 42 °C | [1][2] |

| Boiling Point | 230.1 °C at 760 mmHg | [1] |

| Density | 2.129 g/cm³ | [1] |

| InChI Key | UTWLONSABCGCBR-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=NC(=C1I)F)F | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via directed ortho-metalation of 2,6-difluoropyridine, followed by quenching with an electrophilic iodine source. The fluorine atoms activate the adjacent C3 proton for deprotonation by a strong, non-nucleophilic base.

Mechanistic Rationale

The choice of reagents and conditions is critical for a successful and high-yielding reaction.

-

Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its bulky isopropyl groups render it highly non-nucleophilic, preventing competitive addition to the pyridine ring. It is a very strong base, capable of deprotonating the relatively acidic C3 proton.

-

Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is essential to ensure kinetic control of the deprotonation at the C3 position and to prevent decomposition of the unstable lithiated intermediate. It also suppresses potential side reactions, such as rearrangement or reaction with the solvent.

-

Iodine Source: Molecular iodine (I₂) is an effective and readily available electrophile to quench the lithiated pyridine, forming the stable C-I bond.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reagent Preparation: Dissolve 2,6-difluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M). In a separate flask, prepare a solution of iodine (1.1 equiv.) in anhydrous THF.

-

Deprotonation: Cool the flask containing the 2,6-difluoropyridine solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of LDA (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.

-

Iodination (Quench): Slowly add the prepared iodine solution to the reaction mixture at -78 °C. A rapid reaction is typically observed.

-

Reaction Completion: Stir the reaction for an additional 30 minutes at -78 °C, then allow it to warm slowly to room temperature over 1 hour.

-

Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the desired structure.

Applications in Medicinal Chemistry and Drug Discovery

The true utility of this compound is realized in its application as a versatile building block for creating novel chemical entities with therapeutic potential. Its trifunctional nature allows for selective and sequential modifications.

Scaffold for Kinase Inhibitors

Halogenated pyridines are privileged structures in the design of kinase inhibitors, which are a major class of anticancer drugs.[4] The this compound scaffold can be elaborated through cross-coupling at the C3 position to install complex side chains that occupy the ATP-binding pocket of a target kinase. The fluorine atoms can serve as hydrogen bond acceptors and improve the overall pharmacological profile of the inhibitor. For instance, derivatives of similar halogenated pyridines have shown promise in targeting key proteins involved in cancer cell proliferation and survival.[4]

Synthesis of PET Imaging Agents

The core structure is valuable in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. For example, a derivative of 2,6-difluorobenzamide was used in the multi-step synthesis of a novel PET agent for imaging the B-Raf(V600E) oncogenic protein in cancers.[5] This highlights the compatibility of the difluoropyridine motif with complex synthetic routes aimed at creating sophisticated diagnostic tools.

Logical Workflow in Drug Discovery

Caption: Use of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: This compound is classified as toxic if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. An inert atmosphere is recommended for long-term storage to prevent degradation.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult the full Safety Data Sheet (SDS) provided by the supplier before commencing any experimental work.[8]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a high-value, strategically designed building block for chemical innovation. Its unique combination of a pyridine core, activating/modulating fluorine atoms, and a versatile iodine handle makes it an indispensable tool for medicinal chemists. By enabling the rapid and controlled synthesis of diverse and complex molecular architectures, it continues to play a vital role in the discovery and development of next-generation therapeutics and diagnostic agents.

References

- 1. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound [oakwoodchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2,6-Difluoro-4-iodopyridine | 685517-71-9 [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

2,6-Difluoro-3-iodopyridine synthesis route

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-iodopyridine

Abstract

This compound is a pivotal building block in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms and the versatile iodine handle, make it an invaluable precursor for introducing the difluoropyridyl moiety into complex molecules via cross-coupling reactions. This guide provides an in-depth analysis of the principal synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will dissect the causality behind various experimental choices, offer detailed, field-proven protocols, and present a comparative analysis to aid in methodology selection.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous blockbuster drugs. The introduction of fluorine atoms onto this ring system profoundly alters its physicochemical properties, often enhancing metabolic stability, modulating pKa, and improving membrane permeability. This compound emerges as a particularly strategic intermediate for several reasons:

-

Orthogonal Reactivity: The iodine atom at the C3 position serves as a highly reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of carbon or heteroatom substituents.

-

Modulated Electronics: The two fluorine atoms flanking the nitrogen atom significantly lower the pKa of the pyridine ring, reducing its basicity and potential for off-target interactions with biological macromolecules.

-

Metabolic Blocking: The strong C-F bonds are resistant to oxidative metabolism, a common liability for many heterocyclic drugs.

This guide explores the most effective and practical methods for its synthesis, focusing on reaction mechanisms, scalability, and safety.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several distinct chemical strategies. The choice of route often depends on the availability of starting materials, required scale, and tolerance for specific reagents.

| Synthetic Route | Starting Material | Key Transformation | Primary Advantages | Potential Challenges |

| 1. Directed Ortho-Metalation (DoM) | 2,6-Difluoropyridine | Lithiation followed by Iodination | High regioselectivity, direct, one-pot procedure. | Requires cryogenic temperatures, strictly anhydrous conditions. |

| 2. Sandmeyer Reaction | 3-Amino-2,6-difluoropyridine | Diazotization followed by Iodide Displacement | Reliable, well-established, good yields. | Requires a multi-step precursor synthesis; diazonium salts can be unstable. |

| 3. Electrophilic Aromatic Substitution | 2,6-Difluoropyridine | Direct Iodination (e.g., with NIS) | Operationally simple, avoids harsh reagents. | Potential for mixture of isomers, lower reactivity of the substrate. |

Route 1: Directed Ortho-Metalation (DoM) and Iodination

This is arguably the most efficient and direct route, leveraging the inherent acidity of the C3 proton in 2,6-difluoropyridine.

Mechanistic Rationale

The electron-withdrawing fluorine atoms and the pyridine nitrogen acidify the adjacent ring protons. The C3 proton is the most acidic due to inductive effects and its proximity to the nitrogen. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can selectively deprotonate this position at low temperatures.[1][2] The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired product.[3][4] The reaction must be maintained at cryogenic temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the aryllithium species.

Visualized Workflow: DoM Route

Caption: Experimental workflow for the DoM synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

2,6-Difluoropyridine

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 30 minutes.

-

Lithiation: In a separate flame-dried flask, dissolve 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution into the 2,6-difluoropyridine solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: Dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1-2 hours at -78 °C.

-

Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic, robust method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6] While it requires the synthesis of the 3-amino-2,6-difluoropyridine precursor, the reactions are typically high-yielding and tolerant of various functional groups.

Mechanistic Rationale

The synthesis proceeds in two key stages:

-

Diazotization: The primary amine of 3-amino-2,6-difluoropyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl), at low temperatures (0-5 °C).[7] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

-

Iodide Displacement: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI). Unlike Sandmeyer reactions for chlorides or bromides, the iodination step does not require a copper(I) catalyst.[8] The iodide ion displaces the dinitrogen gas (N₂) to form the C-I bond. The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[5]

Visualized Reaction Pathway

Caption: The two-stage Sandmeyer route from the amino precursor to the final iodo-product.

Detailed Experimental Protocol

(Note: This protocol assumes the availability of 3-Amino-2,6-difluoropyridine)

Materials:

-

3-Amino-2,6-difluoropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Diazotization: Carefully add concentrated H₂SO₄ to water in a flask, and cool the solution to 0-5 °C in an ice-salt bath. Add 3-amino-2,6-difluoropyridine (1.0 equivalent) portion-wise, maintaining the low temperature. Prepare a solution of NaNO₂ (1.1 equivalents) in water and add it dropwise to the stirred aminopyridine solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.[9]

-

Iodination: In a separate flask, dissolve KI (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous gas evolution (N₂) will be observed. Allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours.

-

Work-up: Extract the reaction mixture with DCM (3x). Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove any residual iodine, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography or recrystallization to obtain the final product.

Route 3: Electrophilic Aromatic Substitution (EAS)

Direct iodination of the 2,6-difluoropyridine ring is a conceptually straightforward approach. However, the pyridine ring is electron-deficient, and the fluorine atoms further deactivate it towards electrophilic attack. Therefore, a potent electrophilic iodine source and potentially activating conditions are required.

Mechanistic Rationale

This reaction follows the canonical EAS mechanism. An electrophilic iodine species, often generated from a reagent like N-Iodosuccinimide (NIS), is attacked by the π-system of the pyridine ring.[10][11] The reaction typically requires an acid catalyst (e.g., trifluoroacetic acid) to activate the NIS and increase the electrophilicity of the iodine.[11] The nitrogen atom directs substitution to the 3- and 5-positions. Due to the symmetry of 2,6-difluoropyridine, these positions are equivalent, leading to the desired 3-iodo product.

Detailed Experimental Protocol

Materials:

-

2,6-Difluoropyridine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or another strong acid catalyst

-

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

Procedure:

-

Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 equivalent) in a suitable solvent like ACN, add NIS (1.1 - 1.5 equivalents).[12]

-

Catalysis: Add a catalytic amount of a strong acid like TFA (e.g., 10 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the mixture, dilute with a larger volume of solvent like DCM, and wash with aqueous Na₂S₂O₃ solution to quench excess NIS and iodine. Wash subsequently with aqueous NaHCO₃ and brine.

-

Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate this compound.

Safety Considerations

-

Organolithiums: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere (N₂ or Ar) using anhydrous solvents and proper syringe/cannula techniques.

-

Diazonium Salts: While aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive when isolated in a dry state.[13] It is imperative to keep them in solution at low temperatures and use them immediately after preparation.

-

Iodinating Agents: Iodine and NIS are corrosive and can cause stains and burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acids: Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care in a chemical fume hood.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods.

-

The Directed Ortho-Metalation (DoM) route offers the most direct and elegant pathway from commercially available 2,6-difluoropyridine, though it demands stringent anhydrous and cryogenic conditions.

-

The Sandmeyer reaction is a robust and scalable alternative, ideal for laboratories where the amino precursor is available or can be readily synthesized.

-

Electrophilic iodination provides the simplest operational setup but may require more optimization to achieve high conversion and purity.

The selection of the optimal route will be guided by the specific constraints of the laboratory, including scale, equipment availability, and starting material costs. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this critical chemical building block.

References

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. PYRIDINE, 2,6-DIFLUORO-4-IODO- synthesis - chemicalbook [chemicalbook.com]

- 4. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [amp.chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. suru-chem.com [suru-chem.com]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 13. US3349073A - Processes for preparing diazoamino compounds and azo amino compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling and Application of 2,6-Difluoro-3-iodopyridine

This document provides a comprehensive technical overview for the safe handling, storage, and use of 2,6-Difluoro-3-iodopyridine (CAS RN: 685517-67-3), a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals who work with this compound, offering insights grounded in established safety protocols and chemical reactivity principles.

Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of two electron-withdrawing fluorine atoms and an iodine atom on the pyridine ring significantly influences its reactivity and dictates specific handling requirements. It typically appears as a white to light yellow solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 685517-67-3 | [1][3] |

| Molecular Formula | C₅H₂F₂IN | [1][3] |

| Molecular Weight | 240.98 g/mol | [1][3] |

| Appearance | White to Light yellow powder or lump | [1][2] |

| Melting Point | 38.0 to 42.0 °C | [1] |

| Purity | >98.0% (GC) | [1][2] |

| Solubility | Soluble in Methanol | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the following hazard identification.

GHS Pictogram:

Hazard Statements:

Causality of Hazards: The irritant nature of this compound is attributed to its chemical structure. Halogenated aromatic compounds can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract. The fluorine and iodine substituents enhance the electrophilic character of the pyridine ring, potentially increasing its reactivity with nucleophilic sites in tissues.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory to prevent exposure. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control as it contains airborne dust and potential vapors, preventing inhalation, which is a primary exposure route.

Personal Protective Equipment (PPE) Hierarchy

The following PPE is required for all personnel handling the compound. This represents a self-validating system where each component protects a specific exposure route.

-

Eye and Face Protection: ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing or dust generation, chemical splash goggles are mandatory. A face shield worn over safety goggles is recommended when handling larger quantities.[6][7]

-

Hand Protection: Chemically resistant gloves are required at all times. For incidental contact, nitrile gloves are suitable. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber. Gloves must be inspected for tears or punctures before each use and should be changed frequently, especially after direct contact with the compound.[7][8]

-

Body Protection: A standard laboratory coat must be worn and fully buttoned to maximize skin coverage. For procedures involving significant quantities, a chemically resistant apron should be worn over the lab coat.[7]

-

Respiratory Protection: When handled within a certified fume hood, respiratory protection is generally not required. In the rare event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[6][7]

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to a systematic operational plan is crucial for maintaining a safe laboratory environment.

Preparation and Weighing

-

Area Preparation: Designate a work area within a chemical fume hood. Ensure the area is clean, uncluttered, and free of incompatible materials.

-

Equipment: Verify that all necessary equipment (e.g., balance, glassware, spatulas, spill kit) is readily accessible inside the hood.

-

Emergency Readiness: Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[7]

-

Weighing: Perform all weighing operations within the fume hood on a tared weigh boat or glassine paper to minimize contamination of the balance.

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container when not in use.[1]

-

Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen). The compound is listed as air-sensitive.[1]

-

Temperature: Store in a refrigerated, cool, dry, and well-ventilated area, away from heat sources.[1] The recommended storage temperature is typically between 0-10°C.[1]

-

Light: Protect from light.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5][10]

Reactivity Profile and Experimental Considerations

Incompatibilities and Hazardous Reactions

-

Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.

-

Strong Bases (e.g., Organolithiums): this compound is often used in reactions involving strong bases like n-butyllithium for metal-halogen exchange or deprotonation. These reactions are highly exothermic and must be conducted with extreme caution. Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[4][9][11] Therefore, all glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.

-

Strong Acids: May cause vigorous, exothermic reactions.

Hazardous Decomposition

Upon thermal decomposition or combustion, this compound can release highly toxic and corrosive fumes.[5] These include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

-

Hydrogen iodide (HI)

Emergency Procedures: Spills and Exposures

Prompt and correct response to an emergency is critical to mitigating harm.

Spill Management Protocol

This protocol is for small-scale incidental spills that can be managed by trained laboratory personnel. For large spills (>500 mL of a solution or a significant quantity of solid), evacuate the area and contact the institution's Environmental Health and Safety (EHS) office immediately.[12]

-

Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.[7]

-

Assess: Evaluate the extent of the spill and ensure it is safe to clean up without respiratory protection (i.e., the spill is contained within the fume hood).

-

PPE: Don the appropriate PPE as described in Section 3.2.

-

Containment (Solid Spill):

-

Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent dust from becoming airborne.[12][13] Do not use combustible materials like paper towels for the initial containment.

-

Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][13] Avoid creating dust.

-

-

Decontamination:

-

Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[14]

-

Place all contaminated cleaning materials (gloves, wipes, absorbent) into the hazardous waste container.

-

-

Disposal: Seal and label the container as "Hazardous Waste: this compound debris" and arrange for pickup through your institution's EHS office.

Caption: Emergency response workflow for a solid chemical spill.

First Aid Measures

Immediate action is required in case of personnel exposure.

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[13]

Waste Disposal

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

-

Waste Collection: All waste material containing this compound, including excess reagent and reaction byproducts, must be collected in a designated, properly labeled, and sealed hazardous waste container.[7]

-

Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, absorbent pads, and disposable lab coats, are considered hazardous waste and must be disposed of accordingly.[7][13]

-

Institutional Guidelines: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.

References

- 1. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. aksci.com [aksci.com]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. offices.austincc.edu [offices.austincc.edu]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. fishersci.com [fishersci.com]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 13. trdsf.com [trdsf.com]

- 14. coleparmer.com [coleparmer.com]

A Senior Application Scientist's Guide to 2,6-Difluoro-3-iodopyridine: Sourcing, Synthesis, and Application

Abstract

2,6-Difluoro-3-iodopyridine has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, combined with the versatile reactivity of the iodo group, make it an invaluable precursor for synthesizing complex, highly functionalized pyridine derivatives. This guide provides an in-depth analysis of its physicochemical properties, a survey of reliable commercial suppliers, detailed protocols for its application in key synthetic transformations, and essential safety and handling information. It is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous approved drugs. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound (CAS No. 685517-67-3) is a trifunctional reagent that offers a distinct tactical advantage in molecular design.

The two fluorine atoms at the C2 and C6 positions decrease the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions. Simultaneously, they activate the pyridine ring for nucleophilic aromatic substitution (SNAr). The carbon-iodine bond at the C3 position is the primary site for reactivity, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular and sequential approach to building complex 2,3,6-trisubstituted pyridines, which are attractive scaffolds in drug discovery.[1]

Physicochemical Properties & Technical Data

A thorough understanding of a reagent's physical and chemical properties is paramount for successful and reproducible experimentation.

| Property | Value | Source |

| CAS Number | 685517-67-3 | [2][3][4] |

| Molecular Formula | C₅H₂F₂IN | [2][3][4] |

| Molecular Weight | 240.98 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder or lump | [2][3] |

| Melting Point | 38.0 to 42.0 °C | [2][3][5] |

| Boiling Point | ~230.1 °C at 760 mmHg | [5] |

| Density | ~2.13 g/cm³ | [5] |

| Purity | Typically >98.0% (by GC) | [2][3] |

| Solubility | Soluble in methanol, THF, ethyl acetate | [2] |

Commercial Suppliers and Procurement

Sourcing high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from several reputable suppliers, catering to both research and bulk quantity needs. When selecting a supplier, researchers should consider not only price but also purity specifications, available analytical data (e.g., NMR, GC-MS), and lead times.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities |

| Tokyo Chemical Industry (TCI) | D5141 | >98.0% (GC) | 1g, 5g |

| Fisher Scientific (distributor for TCI) | D51411G | ≥98.0% (GC) | 1g, 5g |

| Oakwood Chemical | 043662 | 98%+ | 1g, 5g, 10g |

| Shanghai Jizhi Biochemical | 50230 | Not specified | Inquire |

| 2a biotech | 2A-0112431 | Not specified | Inquire |

Note: This table is not exhaustive and is intended as a guide. Availability and product codes are subject to change. Researchers should always verify information directly with the supplier.

Key Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily centered on the reactivity of the C-I bond. This allows for the introduction of a wide variety of substituents via well-established cross-coupling chemistries.

Workflow for a Typical Cross-Coupling Reaction

The following diagram outlines the general experimental workflow for utilizing this compound in a palladium-catalyzed cross-coupling reaction.

Caption: General experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The C3-iodo position of this compound is highly reactive under these conditions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Reaction Scheme: this compound + R-B(OH)₂ --[Pd Catalyst, Base]--> 2,6-Difluoro-3-(R)-pyridine

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

-

Reagent Charging: To a round-bottom flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a suitable base such as potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically Dioxane and water (e.g., 4:1 v/v). The use of a co-solvent system is crucial for dissolving both the organic and inorganic reagents.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the synthesis of 3-alkynyl-2,6-difluoropyridines, which are versatile intermediates for further functionalization or as final targets in materials science.

Reaction Scheme: this compound + R-C≡CH --[Pd/Cu Catalyst, Base]--> 2,6-Difluoro-3-(C≡C-R)-pyridine

Step-by-Step Methodology:

-

Reagent Charging: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.).

-

Solvent and Base: Add an anhydrous solvent such as Tetrahydrofuran (THF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.), which also acts as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Synthetic Potential Diagram

The following diagram illustrates the role of this compound as a central hub for accessing diverse chemical scaffolds.

Caption: Key transformations starting from the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification (Based on GHS classifications):

-

Skin Irritation: Causes skin irritation (H315).[2]

-

Eye Irritation: Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear a laboratory coat.

Handling Procedures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Avoid contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[2]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

-

The compound is listed as air and heat sensitive; it is recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen).[2]

-

Recommended storage temperature is refrigerated (0-10°C).[2]

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex substituted pyridines. Its commercial availability and predictable reactivity in major cross-coupling reactions make it an essential tool for medicinal chemists and materials scientists. By understanding its properties, sourcing it from reliable suppliers, and applying robust synthetic protocols with appropriate safety measures, researchers can efficiently unlock its full potential in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 685517-67-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The unique substitution pattern of two fluorine atoms and an iodine atom on the pyridine ring imparts distinct electronic properties and reactivity, making it a valuable building block for the synthesis of novel pharmaceutical agents and other complex organic molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive site for various cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed protocols for their determination.

Chemical and Physical Properties

A summary of the core physical and chemical properties of this compound is presented below. These values are critical for a range of applications from reaction setup to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 685517-67-3 | [1] |

| Molecular Formula | C₅H₂F₂IN | [1] |

| Molecular Weight | 240.98 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or lump | [2][3] |

| Melting Point | 38-42 °C | [1][2][3] |

| Boiling Point | 230.1 °C at 760 mmHg | [1] |

| Density | 2.129 g/cm³ | [1] |

| Solubility | Soluble in methanol | [3] |

| Flash Point | 92.9 °C | [1] |

Structural Information

The structural formula of this compound is depicted below, illustrating the arrangement of atoms within the molecule.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of experimentally derived public spectra, the following data is based on computational predictions. These serve as a valuable reference for preliminary identification and characterization.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would be expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and iodine substituents.

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbons bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.

¹⁹F NMR Spectrum (Predicted)

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, two distinct signals would be expected for the two fluorine atoms, as they are in different chemical environments relative to the iodine atom.

IR Spectrum (Predicted)

The predicted infrared (IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-F stretching, C-I stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Caption: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 10-15 °C below the expected melting point (38-42 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[4][5]

Boiling Point Determination

Due to the relatively high boiling point, distillation or micro-boiling point methods are suitable.

Micro-Boiling Point Method (Thiele Tube):

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6][7]

Density Measurement

The density of this solid compound can be determined using the displacement method.

Methodology:

-

Mass Determination: Accurately weigh a sample of this compound (m_sample).

-

Initial Volume: Fill a graduated cylinder with a non-solvent liquid in which the compound is insoluble (e.g., a saturated hydrocarbon) to a known initial volume (V_initial).

-

Displacement: Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: Record the new volume of the liquid (V_final).

-

Calculation: The volume of the sample is V_sample = V_final - V_initial. The density (ρ) is then calculated using the formula: ρ = m_sample / V_sample.[8][9]

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information for reaction and purification processes.

Caption: Workflow for qualitative solubility testing.

Methodology:

-

Sample and Solvent: To a small vial, add approximately 10-20 mg of this compound. Add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene).

-

Mixing: Vigorously shake or vortex the vial for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture to determine if the solid has dissolved completely.

-

Heating (if necessary): If the compound is insoluble at room temperature, gently warm the mixture and observe for any change in solubility.

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble at both room temperature and upon heating.[10][11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin irritation and serious eye irritation.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, a key building block in modern organic synthesis and drug discovery. The tabulated data, predicted spectroscopic information, and standardized experimental protocols offer a valuable resource for researchers and scientists. Adherence to the described methodologies will ensure accurate characterization and safe handling of this important chemical compound, facilitating its effective use in the development of new technologies and therapeutics.

References

- 1. utsc.utoronto.ca [utsc.utoronto.ca]

- 2. books.rsc.org [books.rsc.org]

- 3. repository.geologyscience.ru [repository.geologyscience.ru]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biophysics.org [biophysics.org]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sisu.ut.ee [sisu.ut.ee]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Difluoropyridine(1513-65-1) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling with 2,6-Difluoro-3-iodopyridine for Accelerated Drug Discovery

Introduction: The Strategic Value of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2] This powerful transformation, which couples aryl or vinyl halides with terminal alkynes, is typically mediated by a palladium catalyst and a copper(I) co-catalyst under basic conditions.[3] Its operational simplicity and tolerance of a wide array of functional groups have cemented its role in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[2]

Within the landscape of drug discovery, the pyridine scaffold is a privileged heterocycle, present in a multitude of FDA-approved drugs. The introduction of fluorine atoms to this core can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks. Specifically, the 2,6-difluoro-3-alkynylpyridine motif serves as a versatile precursor for developing novel therapeutic agents, including protein kinase C theta inhibitors. The strategic installation of an alkynyl group at the 3-position of the 2,6-difluoropyridine ring via Sonogashira coupling opens a gateway to a diverse chemical space, enabling further functionalization and the generation of compound libraries for high-throughput screening.

This guide provides a comprehensive overview and a detailed protocol for the successful execution of the Sonogashira coupling with 2,6-difluoro-3-iodopyridine, tailored for researchers, scientists, and drug development professionals.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[2] This is typically the rate-determining step. The reactivity of the halide is crucial, with iodides being significantly more reactive than bromides or chlorides, making this compound an excellent substrate for this reaction.[2][4]

-

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final 2,6-difluoro-3-alkynylpyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.

The electron-withdrawing nature of the two fluorine atoms on the pyridine ring enhances the electrophilicity of the carbon-iodine bond, which can facilitate the initial oxidative addition step. However, it's also important to select appropriate reaction conditions to avoid potential side reactions.

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Field-Proven Experimental Protocol

This protocol is a representative procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.

3.1. Materials and Reagents

-

Aryl Halide: this compound (1.0 eq)

-

Terminal Alkyne: (1.1 - 1.5 eq)

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) (2-10 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

3.2. Reaction Setup and Execution

Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

-

System Purge: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base. Stir the mixture at room temperature for 5-10 minutes until all solids have dissolved.

-

Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 40-65 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

3.3. Workup and Purification

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Catalyst Removal: Filter the diluted mixture through a pad of celite or silica gel to remove the palladium catalyst and copper salts. Wash the pad with additional solvent.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove the amine base and any residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-difluoro-3-alkynylpyridine.

Data Presentation and Troubleshooting

Table 1: Summary of Key Reaction Parameters

| Parameter | Typical Reagent/Condition | Rationale and Key Considerations |

| Aryl Halide | This compound | The C-I bond is highly reactive, facilitating oxidative addition. |